Tris(dimethylamido)aluminum(III)

Catalog No.
S1902184
CAS No.
32093-39-3
M.F
C12H36Al2N6
M. Wt
318.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(dimethylamido)aluminum(III)

CAS Number

32093-39-3

Product Name

Tris(dimethylamido)aluminum(III)

IUPAC Name

dialuminum;dimethylazanide

Molecular Formula

C12H36Al2N6

Molecular Weight

318.42 g/mol

InChI

InChI=1S/6C2H6N.2Al/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3

InChI Key

JGZUJELGSMSOID-UHFFFAOYSA-N

SMILES

CN(C)[Al](N(C)C)N(C)C.CN(C)[Al](N(C)C)N(C)C

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Al+3].[Al+3]
  • Precursor for Aluminum-Based Materials

    Tris(dimethylamido)aluminum(III) can be used as a precursor to synthesize other aluminum-based materials with interesting properties. Because the aluminum atom is surrounded by relatively bulky dimethylamino groups, it becomes more reactive and can participate in various reactions to form new compounds. For example, researchers have used it to prepare aluminum-containing polymers, which are being explored for applications in catalysis and electronics PubChem: ).

  • Understanding Lewis Acid-Base Chemistry

    Tris(dimethylamido)aluminum(III) acts as a Lewis acid. Lewis acids are electron-pair acceptors, and tris(dimethylamido)aluminum(III) can accept electron pairs from Lewis bases (electron-pair donors) to form Lewis adducts. Studying these interactions helps researchers understand the fundamental principles of Lewis acid-base chemistry, which is a cornerstone of many chemical reactions ScienceDirect: .

Tris(dimethylamido)aluminum(III) is an organometallic compound with the chemical formula Al N CH 3 2 3\text{Al N CH 3 2 3}. It is a complex of aluminum characterized by three dimethylamido ligands coordinated to a central aluminum atom. This compound is notable for its role as a precursor in the deposition of aluminum nitride thin films, particularly through atomic layer deposition processes. The molecular weight of Tris(dimethylamido)aluminum(III) is approximately 159.21 g/mol, and it typically appears as a light brown solid with a density of 0.865 g/mL at 25 °C .

The compound exhibits excellent volatility and thermal stability, making it suitable for various chemical vapor deposition techniques. Its ability to form aluminum nitride is particularly significant in the electronics industry, where such materials are essential for semiconductor devices and optoelectronic applications .

Tris(dimethylamido)aluminum(III) primarily functions as a precursor for aluminum-containing materials. During CVD processes, it decomposes on a heated substrate, releasing reactive aluminum species that can form thin films of aluminum nitride (AlN) and other related materials [].

Tris(dimethylamido)aluminum(III) primarily reacts to form aluminum nitride (AlN) when subjected to thermal processes in the presence of ammonia or other nitrogen sources. The reactions can be summarized as follows:

  • Formation of Aluminum Nitride:
    3 Al N CH 3 2 3+N23 AlN+6 CH3 2NH\text{3 Al N CH 3 2 3}+\text{N}_2\rightarrow \text{3 AlN}+\text{6 CH}_3\text{ 2NH}
    This reaction highlights the decomposition of Tris(dimethylamido)aluminum(III) to produce aluminum nitride and dimethylamine .
  • Interaction with Water:
    Tris(dimethylamido)aluminum(III) reacts violently with water, producing flammable gases such as dimethylamine and potentially igniting spontaneously:
    Al N CH 3 2 3+H2OAl OH 3+3 CH3 2NH\text{Al N CH 3 2 3}+\text{H}_2\text{O}\rightarrow \text{Al OH }_3+\text{3 CH}_3\text{ 2NH}
    This reaction underscores the need for careful handling and storage to avoid moisture exposure .

The synthesis of Tris(dimethylamido)aluminum(III) can be achieved through several methods, with the following being notable:

  • Ligand Exchange Reaction:
    • Starting Materials: Aluminum trichloride, dimethylamine, lithium aluminum hydride.
    • Procedure:
      • Dissolve aluminum trichloride in anhydrous diethyl ether.
      • Slowly add dimethylamine while stirring at room temperature.
      • Stir until the ligand exchange is complete.
      • Add lithium aluminum hydride and heat to reflux for several hours until the reaction completes .

This method effectively replaces chloride ligands with dimethylamido groups, yielding the desired compound.

Tris(dimethylamido)aluminum(III) has several important applications:

  • Atomic Layer Deposition: It serves as a precursor for depositing thin films of aluminum nitride, which are crucial in semiconductor technology and optoelectronic devices .
  • Material Science: The compound's properties make it suitable for creating high-quality coatings and films used in various electronic applications .
  • Chemical Vapor Deposition: It is utilized in processes that require precise control over film thickness and composition.

Research has focused on understanding the interaction mechanisms of Tris(dimethylamido)aluminum(III) during deposition processes:

  • Atomic Layer Deposition Mechanisms: Studies have shown that this compound can effectively adsorb onto substrates, leading to the formation of aluminum nitride films through self-limiting reactions .
  • Surface Chemistry: Investigations into its surface interactions reveal complex pathways involving ligand exchange and decomposition, which are critical for optimizing deposition processes .

Tris(dimethylamido)aluminum(III) shares similarities with other organometallic compounds used in thin film deposition. Here are some comparable compounds:

Compound NameFormulaKey Features
Trimethyl AluminumAl CH3 3\text{Al CH}_3\text{ }_3Highly reactive; used in chemical vapor deposition
Tris(diethylamido)aluminumAl N C 2H 5 2 3\text{Al N C 2H 5 2 }_3Similar application in atomic layer deposition
Dimethyl AluminumAl CH3 2\text{Al CH}_3\text{ }_2Less steric hindrance; used for similar applications

Uniqueness of Tris(dimethylamido)aluminum(III)

Tris(dimethylamido)aluminum(III) stands out due to its specific ligand arrangement that provides enhanced stability and volatility compared to other precursors like trimethyl aluminum. Its ability to form high-quality aluminum nitride films at lower temperatures makes it particularly valuable in modern semiconductor fabrication technologies .

Hydrogen Bond Acceptor Count

6

Exact Mass

318.263222 g/mol

Monoisotopic Mass

318.263222 g/mol

Heavy Atom Count

20

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Tris(dimethylamino)aluminium_dimer

Dates

Modify: 2023-08-16

Explore Compound Types